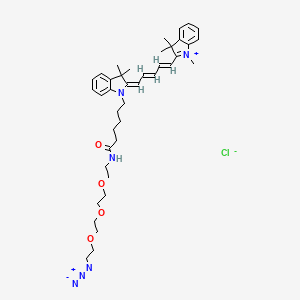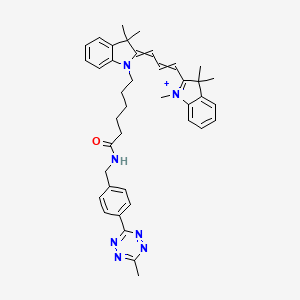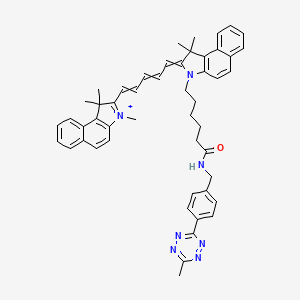
FAM DBCO, 6-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein (FAM) is one of the oldest yet well known fluorescent dyes. This derivative of FAM contains cyclooctyne group (dibenzocyclooctyne, abbreviated as DBCO or ADIBO) for the conjugation with azides via copper-free, strain-promoted azide alkyne cycloaddition (spAAc). FAM DBCO can be used for the labeling of proteins, peptides, nucleic acids, and other molecules containing azide groups. Azides react with DBCO spontaneously upon simple mixing. The reaction does not require any catalysts, and it is very efficient. Fluorescein can be detected using a variety of different instruments.
Wissenschaftliche Forschungsanwendungen
1. Conjugated Linoleic Acid (CLA) and Fatty Acid Research
FAM DBCO, 6-isomer, falls within the broader category of fatty acids and their derivatives, which have significant applications in health and disease research. Studies have shown that fatty acids, including CLA isomers, play a critical role in impacting immune function and protecting against diseases like cancer, obesity, diabetes, and atherosclerosis (Yang et al., 2015).
2. Use in Oligonucleotide Labeling
This compound, particularly in its derivative forms like 6-carboxyfluorescein (FAM), is used in the preparation of non-nucleoside phosphoramidite reagents for oligonucleotide labeling. This application is crucial in genetic studies and DNA sequencing (Kvach et al., 2013).
3. Click Chemistry in DNA Sequencing
The application of click chemistry, particularly involving alkynyl FAM (a derivative of this compound) and azido-labeled DNA, plays a significant role in producing fluorescently labeled ssDNA. This is extensively used in DNA sequencing with high resolution, demonstrating the importance of FAM DBCO in molecular biology and genetic engineering (Seo et al., 2003).
4. Study of Fatty Acid Isomers in Biological Samples
The analysis of fatty acid isomers from biological samples is another critical application area. Techniques like ultraviolet photodissociation (UVPD) are employed for characterizing double bond positional isomers of fatty acids, which has significant implications in understanding cell function and disease mechanisms (Feider et al., 2020).
5. Fluorescence-Aided Molecule Sorting (FAMS)
FAMS is a technique where alternating-laser excitation is used to analyze biomolecular structure and interactions at the single-molecule level. Labeling biomolecules with fluorophores, such as FAM DBCO derivatives, is crucial in this method to study macromolecule-ligand interactions and other complex biological processes (Kapanidis et al., 2004).
6. Radiopharmaceutical Applications
Complexes containing fac-[M(CO)3]+ core, to which FAM DBCO isomers can be structurally related, have potential applications in diagnostic or therapeutic radiopharmaceuticals. These studies involve structural characterization and functional exploration of such complexes (Lipowska et al., 2004).
Eigenschaften
Molekularformel |
C42H32N2O7 |
|---|---|
Molekulargewicht |
676.73 |
IUPAC-Name |
N/A |
InChI |
InChI=1S/C42H32N2O7/c45-30-16-19-33-37(23-30)50-38-24-31(46)17-20-34(38)42(33)35-22-28(15-18-32(35)41(49)51-42)40(48)43-21-7-1-2-12-39(47)44-25-29-10-4-3-8-26(29)13-14-27-9-5-6-11-36(27)44/h3-6,8-11,15-20,22-24,45-46H,1-2,7,12,21,25H2,(H,43,48) |
InChI-Schlüssel |
QAATVTNRYVCIIR-UHFFFAOYSA-N |
SMILES |
OC1=CC=C2C(OC(C=C(O)C=C3)=C3C24C5=CC(C(NCCCCCC(N6CC7=CC=CC=C7C#CC8=CC=CC=C86)=O)=O)=CC=C5C(O4)=O)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FAM DBCO, 6-isomer |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








